molecular formula C4H7ClO3 B1582022 2-Methoxyethyl chloroformate CAS No. 628-12-6

2-Methoxyethyl chloroformate

Cat. No.: B1582022
CAS No.: 628-12-6
M. Wt: 138.55 g/mol
InChI Key: NDYYWMXJZWHRLZ-UHFFFAOYSA-N
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Description

2-Methoxyethyl chloroformate, also known as (2-Methoxyethoxy)carbonyl chloride, is a chemical compound with the molecular formula C4H7ClO3. It is a colorless to light yellow liquid that is sensitive to moisture. This compound is used in various chemical reactions and has applications in different fields such as chemistry, biology, medicine, and industry .

Scientific Research Applications

2-Methoxyethyl chloroformate is used in various scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of carbamates and carbonates.

    Biology: It is used in the modification of biomolecules for research purposes.

    Medicine: It is used in the synthesis of pharmaceutical intermediates.

    Industry: It is used in the production of specialty chemicals and materials

Safety and Hazards

2-Methoxyethyl chloroformate is classified as a dangerous substance. It is flammable and can cause severe skin burns and eye damage . It is fatal if swallowed, in contact with skin, or if inhaled . Therefore, it is recommended to use personal protective equipment such as dust masks, eyeshields, and gloves when handling this compound .

Biochemical Analysis

Biochemical Properties

2-Methoxyethyl chloroformate plays a significant role in biochemical reactions, particularly in the synthesis of various chemical intermediates. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is used in the preparation of N-bridged bicyclic sulfonamides as inhibitors of γ-secretase . Additionally, it is involved in the regioselective, stereoselective, and kinetically-controlled nickel-catalyzed cyanoesterification of allenes . These interactions highlight the compound’s versatility in biochemical applications.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it is used in the preparation of amino carboxamidobenzothiazoles as Lck inhibitors . These inhibitors can modulate cell signaling pathways, leading to changes in gene expression and cellular metabolism. The compound’s impact on cellular processes underscores its importance in biochemical research.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound acts as a reactant in various biochemical reactions, such as the preparation of dimethoxyethyl azodicarboxylate via amidation/oxidation . This reaction highlights the compound’s ability to interact with enzymes and other biomolecules, leading to significant biochemical changes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. For instance, it is known to be moisture-sensitive and heat-sensitive . These properties can affect its stability and, consequently, its effectiveness in biochemical reactions. Long-term studies in in vitro or in vivo settings are essential to understand the compound’s temporal effects comprehensively.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial biochemical effects, while at higher doses, it may cause toxic or adverse effects. For example, it is used in proteomics research, and its dosage must be carefully controlled to avoid toxicity . Understanding the dosage effects is crucial for optimizing its use in biochemical research and applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It is used in the preparation of nonracemic spirooxindoles using a stereoselective three-component coupling reaction . This reaction involves multiple metabolic steps, highlighting the compound’s role in complex biochemical processes. The compound’s involvement in metabolic pathways underscores its significance in biochemical research.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. The compound is known to be transported and distributed efficiently, interacting with various transporters and binding proteins . These interactions influence its localization and accumulation within cells, affecting its overall biochemical activity.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within cells . Understanding its subcellular localization helps elucidate its biochemical mechanisms and effects on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methoxyethyl chloroformate can be synthesized through the reaction of 2-methoxyethanol with phosgene. The reaction typically occurs under controlled conditions to ensure safety and efficiency. The general reaction is as follows:

CH3OCH2CH2OH+COCl2CH3OCH2CH2OCOCl+HCl\text{CH}_3\text{OCH}_2\text{CH}_2\text{OH} + \text{COCl}_2 \rightarrow \text{CH}_3\text{OCH}_2\text{CH}_2\text{OCOCl} + \text{HCl} CH3​OCH2​CH2​OH+COCl2​→CH3​OCH2​CH2​OCOCl+HCl

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale handling of phosgene and 2-methoxyethanol. The process requires stringent safety measures due to the toxic nature of phosgene. The reaction is carried out in specialized reactors designed to contain and neutralize any hazardous by-products .

Chemical Reactions Analysis

Types of Reactions

2-Methoxyethyl chloroformate undergoes various chemical reactions, including:

    Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form carbamates and carbonates.

    Hydrolysis: In the presence of water, it hydrolyzes to produce 2-methoxyethanol, carbon dioxide, and hydrogen chloride.

Common Reagents and Conditions

    Amines: Reacts to form carbamates.

    Alcohols: Reacts to form carbonates.

    Water: Hydrolyzes to produce 2-methoxyethanol, carbon dioxide, and hydrogen chloride.

Major Products Formed

    Carbamates: Formed from reactions with amines.

    Carbonates: Formed from reactions with alcohols.

    2-Methoxyethanol: Formed from hydrolysis

Comparison with Similar Compounds

Similar Compounds

  • Methyl chloroformate
  • Ethyl chloroformate
  • Isopropyl chloroformate
  • Benzyl chloroformate

Uniqueness

2-Methoxyethyl chloroformate is unique due to its methoxyethyl group, which imparts different reactivity and solubility properties compared to other chloroformates. This makes it particularly useful in specific synthetic applications where these properties are advantageous .

Properties

IUPAC Name

2-methoxyethyl carbonochloridate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H7ClO3/c1-7-2-3-8-4(5)6/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDYYWMXJZWHRLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

51023-28-0
Record name Poly(oxy-1,2-ethanediyl), α-(chlorocarbonyl)-ω-methoxy-
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URL https://commonchemistry.cas.org/detail?cas_rn=51023-28-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID90211880
Record name 2-Methoxyethyl chloroformate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; [Alfa Aesar MSDS]
Record name 2-Methoxyethyl chloroformate
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CAS No.

628-12-6
Record name 2-Methoxyethyl chloroformate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=628-12-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxyethyl chloroformate
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Record name 2-Methoxyethyl chloroformate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methoxyethyl chloroformate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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